molecular formula C22H16BrN3O2 B3437664 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B3437664
M. Wt: 434.3 g/mol
InChI Key: MTDHFSGGCRYJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a member of the oxadiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its anti-cancer activity by inducing apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to exhibit strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. However, the biochemical and physiological effects of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide are not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potent anti-cancer activity. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging.
One of the limitations of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood, which can make it difficult to optimize its use in certain applications.

Future Directions

There are many potential future directions for research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of research is the optimization of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a cancer treatment. Studies could focus on improving the solubility of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in aqueous solutions and optimizing its activity against specific cancer cell lines.
Another area of research is the development of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a fluorescent probe. Studies could focus on improving the sensitivity and selectivity of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a probe and optimizing its use in biological imaging.
Overall, 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is cancer treatment. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potential as a fluorescent probe. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be used to detect reactive oxygen species and metal ions in living cells.

properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-18-10-6-15(7-11-18)14-20(27)24-19-12-8-17(9-13-19)22-26-25-21(28-22)16-4-2-1-3-5-16/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHFSGGCRYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

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